molecular formula C22H29N3OS B258664 6-(1-adamantyl)-3-amino-N,N-diethylthieno[2,3-b]pyridine-2-carboxamide

6-(1-adamantyl)-3-amino-N,N-diethylthieno[2,3-b]pyridine-2-carboxamide

Numéro de catalogue B258664
Poids moléculaire: 383.6 g/mol
Clé InChI: IAOFWSBVXDRZKD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(1-adamantyl)-3-amino-N,N-diethylthieno[2,3-b]pyridine-2-carboxamide, commonly known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family, which plays a crucial role in various physiological and pathological processes, including inflammation, pain, and cell death. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including neuroinflammation, chronic pain, and cancer.

Mécanisme D'action

A-438079 is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, which play a crucial role in various pathological processes, including inflammation, pain, and cell death. A-438079 blocks the activation of the P2X7 receptor, thereby reducing the influx of calcium ions and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
A-438079 has been shown to have a range of biochemical and physiological effects in preclinical studies. In animal models of multiple sclerosis, A-438079 has been shown to reduce the infiltration of immune cells into the central nervous system and to decrease the production of pro-inflammatory cytokines. In models of neuropathic pain, A-438079 has been shown to reduce pain behavior and to decrease the expression of inflammatory mediators in the spinal cord. In models of inflammatory pain, A-438079 has been shown to reduce pain behavior and to decrease the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

A-438079 has several advantages as a research tool, including its high selectivity for the P2X7 receptor and its ability to penetrate the blood-brain barrier. However, there are also some limitations to its use in lab experiments, including its relatively low potency and the potential for off-target effects at high concentrations.

Orientations Futures

There are several future directions for research on A-438079, including:
1. Further studies to elucidate the mechanisms of action of A-438079 and its effects on other purinergic receptors.
2. Studies to investigate the potential therapeutic applications of A-438079 in other diseases, such as cancer and autoimmune disorders.
3. Development of more potent and selective P2X7 receptor antagonists based on the structure of A-438079.
4. Studies to investigate the potential use of A-438079 in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, A-438079 is a selective antagonist of the P2X7 receptor that has been extensively studied for its potential therapeutic applications in various diseases, including neuroinflammation, chronic pain, and cancer. A-438079 has several advantages as a research tool, including its high selectivity for the P2X7 receptor and its ability to penetrate the blood-brain barrier. However, there are also some limitations to its use in lab experiments, including its relatively low potency and the potential for off-target effects at high concentrations. Future research on A-438079 could lead to the development of more potent and selective P2X7 receptor antagonists and the identification of new therapeutic applications for this compound.

Méthodes De Synthèse

A-438079 can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the preparation of the key intermediate, 6-(1-adamantyl)-3-nitrothieno[2,3-b]pyridine-2-carboxylic acid, which is then reduced to the corresponding amine using a reducing agent such as palladium on carbon. The amine is then reacted with diethylamine to form the final product, A-438079.

Applications De Recherche Scientifique

A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including neuroinflammation, chronic pain, and cancer. In preclinical studies, A-438079 has been shown to be effective in reducing neuroinflammation and pain in animal models of multiple sclerosis, neuropathic pain, and inflammatory pain.

Propriétés

Formule moléculaire

C22H29N3OS

Poids moléculaire

383.6 g/mol

Nom IUPAC

6-(1-adamantyl)-3-amino-N,N-diethylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H29N3OS/c1-3-25(4-2)21(26)19-18(23)16-5-6-17(24-20(16)27-19)22-10-13-7-14(11-22)9-15(8-13)12-22/h5-6,13-15H,3-4,7-12,23H2,1-2H3

Clé InChI

IAOFWSBVXDRZKD-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C2=C(S1)N=C(C=C2)C34CC5CC(C3)CC(C5)C4)N

SMILES canonique

CCN(CC)C(=O)C1=C(C2=C(S1)N=C(C=C2)C34CC5CC(C3)CC(C5)C4)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.